molecular formula C5H13NO B1279241 5-Aminopentan-2-ol CAS No. 81693-62-1

5-Aminopentan-2-ol

Cat. No.: B1279241
CAS No.: 81693-62-1
M. Wt: 103.16 g/mol
InChI Key: VJGRDSFPHUTBBE-UHFFFAOYSA-N
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Description

5-Aminopentan-2-ol: is an organic compound with the molecular formula C5H13NO. It is an amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) on a pentane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Aminopentan-2-ol can be synthesized through several methods. One common approach involves the reductive amination of 2-pentanone with ammonia and hydrogen in the presence of a catalyst. This method typically employs a nickel catalyst under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous process. This involves the hydrogenation of furfural to yield tetrahydrofurfuryl alcohol, which is then dehydrated to form dihydropyran. The dihydropyran undergoes reductive amination with ammonia to produce this compound. This process can achieve high yields with the use of a nickel-hydrotalcite catalyst .

Chemical Reactions Analysis

Types of Reactions: 5-Aminopentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 5-Aminopentan-2-ol is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of biodegradable polyesteramides .

Biology and Medicine: In biological research, this compound is used as a reagent in the synthesis of amino acid derivatives and peptides.

Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also used as an intermediate in the synthesis of surfactants and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-Aminopentan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in nucleophilic reactions. These interactions can affect the structure and function of proteins and enzymes, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Aminopentan-2-ol is unique due to its specific positioning of the amino and hydroxyl groups on the pentane backbone. This unique structure allows it to participate in specific chemical reactions and interactions that are not possible with other similar compounds .

Properties

IUPAC Name

5-aminopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-5(7)3-2-4-6/h5,7H,2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGRDSFPHUTBBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430701
Record name 5-Amino-pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81693-62-1
Record name 5-Amino-pentan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminopentan-2-ol
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